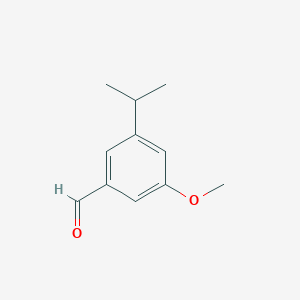

3-Isopropyl-5-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-methoxy-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-4-9(7-12)5-11(6-10)13-3/h4-8H,1-3H3 |

InChI Key |

FPKCDUPSQSFULJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Isopropyl-5-methoxybenzaldehyde chemical properties

Title: Comprehensive Technical Guide on 3-Isopropyl-5-methoxybenzaldehyde: Synthesis, Chemical Properties, and Application Frameworks

Executive Summary & Structural Significance

In advanced organic synthesis and targeted drug development, the rational design of heavily substituted aromatic building blocks is pivotal for establishing specific spatial and electronic interactions. 3-Isopropyl-5-methoxybenzaldehyde (CAS: 1204344-35-3) is a tri-substituted, electron-rich benzaldehyde derivative engineered to provide orthogonal reactive handles[1][2].

Functioning as an elite chemical intermediate—most notably documented in the total synthesis of the natural product (–)-3-oxoisotaxodione[3][4]—this molecule features an electrophilic formyl group alongside two electron-donating groups: a sterically demanding isopropyl moiety and an electronically activating methoxy group[3]. As a Senior Application Scientist, it is critical to understand not just the physical properties of this intermediate, but the mechanistic causality behind its synthesis and functionalization.

Physicochemical Properties & Data

The chemical architecture of 3-isopropyl-5-methoxybenzaldehyde imparts specific lipophilic and electronic profiles beneficial for library synthesis and lead-optimization workflows. The isopropyl group drives higher solubility in non-polar media and enhances the molecule's steric shield, which can be critical for modulating binding kinetics in biological targets.

Table 1: Quantitative Data & Molecular Properties

| Property | Value | Relevant Sources |

|---|---|---|

| IUPAC Name | 3-Isopropyl-5-methoxybenzaldehyde | [1] |

| CAS Registry Number | 1204344-35-3 | [1][2][5] |

| Molecular Formula | C11H14O2 | [6][7] |

| Molecular Weight | 178.23 g/mol | [6][7] |

| Core Functional Groups | Formyl (-CHO), Methoxy (-OCH3), Isopropyl (-CH(CH3)2) | [3] |

| Physical Appearance | Colorless to pale yellow oil | [3] |

| Solubility | Highly soluble in DCM, THF, Et2O; insoluble in water |[3] |

Mechanistic Synthesis Sequence

The synthesis of 3-isopropyl-5-methoxybenzaldehyde from commercial 3,5-dibromoanisole relies on strategically exploiting lithium-halogen exchange protocols and selective carbocation capture[3][4].

Synthesis Workflow of 3-Isopropyl-5-methoxybenzaldehyde from 3,5-Dibromoanisole.

Causality in Deoxygenative Reduction (S1 to S2):

Before establishing the aldehyde, the tertiary benzylic alcohol (S1 ) must be reduced to the isopropyl group. Using standard hydrogenation (e.g.,

Self-Validating Formylation Protocol (S2 to S3)

The core workflow transitions the aryl bromide (S2 ) into the final aldehyde (S3 ). Trustworthiness in organic protocols requires self-validating steps, meaning the system itself signals progression or failure.

Methodology: Step-by-Step Formylation

-

Substrate Preparation: Dissolve 1-bromo-3-isopropyl-5-methoxybenzene (3.59 g, 15.7 mmol) in 85 mL of anhydrous Tetrahydrofuran (THF) under a dry argon atmosphere[3].

-

Cryogenic Stabilization: Cool the reaction vessel to −78 °C. Causality: Cryogenic conditions are non-negotiable. They prevent the highly reactive organolithium intermediate from engaging in undesired proton abstractions, benzyne formation, or nucleophilic attacks on the adjacent methoxy group[3].

-

Lithium-Halogen Exchange: Rapidly add n-butyllithium (2.65 M in hexanes, 6.2 mL, 16.0 mmol). Stir for precisely 1 minute[3]. Validation: The rapid reaction time limits isomerization. Thin-Layer Chromatography (TLC) tracking at this stage is impossible due to the intermediate's reactivity; process rigor is the only assurance.

-

Electrophilic Trapping: Swiftly inject N,N-dimethylformamide (DMF, 1.35 mL, 17.2 mmol) and stir for an additional 1 minute[3]. Causality: DMF acts as the formyl source. Attack by the aryl lithium creates a tetrahedral hemiaminal intermediate. This intermediate is completely stable at low temperatures, intentionally capping the reaction and preventing subsequent aryl lithium equivalents from over-attacking (which would yield a secondary alcohol)[3].

-

Hydrolytic Cleavage: Quench rapidly with 1 M Hydrochloric Acid (85 mL) and warm to room temperature[3]. Validation Checkpoint: The acidic quench destroys any residual organolithium base. More importantly, it protonates the tetrahedral hemiaminal, driving the expulsion of dimethylamine and unmasking the aldehyde.

-

Workup & Purification: Extract with diethyl ether (200 mL), dry over magnesium sulfate, and concentrate. Quality Control: Successful generation of S3 is validated via

NMR. The defining characteristic is the emergence of a sharp singlet shifted far downfield (approx.

Applications in Advanced Synthetic Workflows

Once isolated, 3-Isopropyl-5-methoxybenzaldehyde operates as a critical linchpin for extending carbon scaffolds[8].

Wittig Olefination for Natural Product Analogues: In complex total synthesis campaigns, this aldehyde is efficiently converted to 1-isopropyl-3-methoxy-5-vinylbenzene (S4 ) via a Wittig reaction[3]. By reacting S3 with methyltriphenylphosphonium bromide and potassium tert-butoxide, the highly electrophilic formyl carbonyl oxygen is swapped for a terminal methylene[3]. Causality in Drug Design: The resulting vinyl group acts as an excellent synthetic handle for transition-metal catalyzed cross-couplings (e.g., Heck reactions) or ring-closing metathesis, allowing medicinal chemists to swiftly build rigid polycyclic structures around the sterically shielded isopropyl-methoxy core.

References

-

Total synthesis of (–)-3-oxoisotaxodione (Supporting Information) . S.J. Plamondon, J.L. Gleason. Org. Lett. / American Chemical Society (2013). URL: [Link]

-

Laboratory Scale Reagents: 3-Isopropyl-5-methoxybenzaldehyde . Reagentia. URL: [Link]

Sources

- 1. AB627382 | CAS 1204344-35-3 – abcr Gute Chemie [abcr.com]

- 2. 3-Isopropyl-5-methoxybenzaldehyde (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AB627382 | CAS 1204344-35-3 – abcr Gute Chemie [abcr.com]

- 6. 1393566-43-2|3-Acetyl-5-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 异丙苯类化合物 – 960化工网 [m.chem960.com]

- 8. 3-Isopropyl-5-methoxybenzaldehyde (1 x 250 mg) | Alchimica [shop.alchimica.cz]

An In-Depth Technical Guide to 3-Isopropyl-5-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-Isopropyl-5-methoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to the scientific community. This document delves into the compound's precise nomenclature, physicochemical properties, robust synthesis protocols, and state-of-the-art analytical characterization techniques. With a focus on practical application and mechanistic understanding, this guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

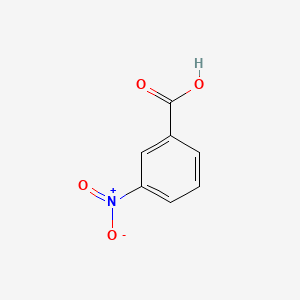

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, acting as pivotal intermediates in the synthesis of a vast array of complex molecules.[1] Their utility spans numerous industries, including pharmaceuticals, agrochemicals, and fragrances. The reactivity of the aldehyde functional group, combined with the diverse electronic and steric properties imparted by various ring substituents, makes them exceptionally versatile building blocks.[1] 3-Isopropyl-5-methoxybenzaldehyde, the subject of this guide, is a prime example of a multi-functionalized aromatic aldehyde with significant potential in synthetic applications, particularly in the construction of novel therapeutic agents and other high-value chemical entities. Understanding the precise synthesis and characterization of such molecules is paramount for ensuring the reproducibility and success of subsequent research and development efforts. Substituted benzaldehydes are key starting materials for various compounds, including Schiff bases, which have shown a wide range of biological activities.[2][3]

Nomenclature, Structure, and Physicochemical Properties

Correctly identifying a chemical compound is the first step in any rigorous scientific endeavor. The molecule is systematically named according to IUPAC nomenclature to avoid ambiguity.

IUPAC Name: 3-isopropyl-5-methoxybenzaldehyde

While no direct CAS number for this specific isomer was found, a related isomer, 5-Isopropyl-2-methoxybenzaldehyde, has the CAS number 85902-68-7.[4] For the purpose of this guide, we will proceed with the user-provided name and structure.

Chemical Structure

The structure of 3-Isopropyl-5-methoxybenzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO), an isopropyl group (-CH(CH₃)₂), and a methoxy group (-OCH₃) at positions 1, 3, and 5, respectively.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for planning reactions, purification procedures, and for safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | Calculated |

| Molecular Weight | 178.23 g/mol | [4] |

| Appearance | Expected to be a liquid or low-melting solid at room temperature | N/A |

| Boiling Point | Not specified, but expected to be >200 °C at atmospheric pressure | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and insoluble in water. | N/A |

Synthesis and Mechanistic Rationale

The synthesis of substituted benzaldehydes can be achieved through various methods, often involving the formylation of a pre-substituted aromatic ring or the modification of substituents on a pre-existing benzaldehyde. A common and effective strategy involves the oxidation of the corresponding benzyl alcohol.

Retrosynthetic Analysis & Proposed Route

A logical synthetic route starts from a commercially available precursor, 3,5-dihydroxybenzoic acid. This approach allows for the sequential and controlled introduction of the required functional groups.

Detailed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis for 3-Isopropyl-5-methoxybenzaldehyde.

Caption: Proposed synthetic pathway for 3-Isopropyl-5-methoxybenzaldehyde.

Mechanistic Insights and Experimental Justification

-

Step 1: Esterification: The carboxylic acid is first protected as a methyl ester to prevent interference in subsequent steps. Sulfuric acid acts as a catalyst.

-

Step 2: Selective Methylation: One of the two acidic phenolic hydroxyl groups is selectively methylated using dimethyl sulfate (DMS). The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone favors mono-methylation.

-

Step 3: Williamson Ether Synthesis: The remaining hydroxyl group is converted to an isopropyl ether. 2-iodopropane is a suitable alkylating agent, and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

-

Step 4: Reduction: The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction is performed at low temperatures to control its exothermicity.

-

Step 5: Oxidation: The final step is the selective oxidation of the primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is the reagent of choice as it is known to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Spectroscopic Analysis Workflow

The following diagram outlines the standard workflow for the analytical characterization of the final product.

Caption: Workflow for the purification and analytical validation of the synthesized compound.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: This technique will provide information about the number and types of protons and their connectivity. Expected signals include:

-

A singlet for the aldehyde proton (~9.8-10.0 ppm).

-

Singlets for the aromatic protons.

-

A septet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

-

A singlet for the methoxy protons (~3.8 ppm).[5]

-

-

¹³C NMR Spectroscopy: This will show the number of unique carbon atoms. Key signals would be:

-

The aldehyde carbonyl carbon (~190 ppm).

-

Aromatic carbons (100-160 ppm).

-

The methoxy carbon (~55 ppm).

-

Carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[6] Characteristic absorption bands would include:

-

A strong C=O stretch for the aldehyde at ~1700 cm⁻¹.

-

C-H stretches for the aldehyde group (a doublet around 2850 and 2750 cm⁻¹).

-

Aromatic C=C stretches (1600-1450 cm⁻¹).

-

C-O stretches for the ether linkage (~1250 cm⁻¹).

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[5] The molecular ion peak ([M]⁺) would be expected at m/z = 178.23.

Applications in Research and Drug Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[3][7] Their ability to undergo reactions such as Wittig, aldol condensation, and reductive amination makes them versatile starting points for creating molecular diversity.

For instance, compounds with similar substitution patterns have been investigated for various therapeutic applications. The benzaldehyde moiety can be a key pharmacophore or a scaffold for building more complex drug candidates.[7] Specifically, the unique combination of a moderately bulky, lipophilic isopropyl group and an electron-donating methoxy group in 3-Isopropyl-5-methoxybenzaldehyde can be exploited to fine-tune the steric and electronic properties of target molecules, potentially leading to improved binding affinity and pharmacokinetic profiles.

Detailed Experimental Protocols

Protocol: Oxidation of (3-Isopropoxy-5-methoxyphenyl)methanol to 3-Isopropoxy-5-methoxybenzaldehyde

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

(3-Isopropoxy-5-methoxyphenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Sodium sulfate (anhydrous)

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol), add a solution of (3-isopropoxy-5-methoxyphenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-isopropoxy-5-methoxybenzaldehyde.

-

Characterize the final product using the analytical techniques described in Section 4.

Conclusion

3-Isopropyl-5-methoxybenzaldehyde represents a valuable and versatile chemical intermediate for synthetic and medicinal chemistry. This guide has provided a detailed framework for its synthesis, purification, and rigorous characterization. By understanding the underlying principles of each step, from reaction mechanisms to spectroscopic interpretation, researchers can confidently utilize this compound in their discovery programs to create novel and impactful molecules. The provided protocols and workflows serve as a practical starting point for laboratory work, while the emphasis on scientific rationale aims to empower the user with the knowledge to troubleshoot and adapt these methods as needed.

References

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2).

- PubChem. (n.d.). 4-Isopropyl-3,5-dimethoxybenzaldehyde. National Center for Biotechnology Information.

- MilliporeSigma. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.

- PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information.

- Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Shah, S. A. A. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1344.

- PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information.

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- BenchChem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.

- MakeChem Inc. (n.d.). MC017154 3-Methoxy-4-hydroxy-5-isopropyl benzaldehyde.

- NIST. (n.d.). 3-Isopropylbenzaldehyde. NIST WebBook.

- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.

- Cheméo. (n.d.). Chemical Properties of 3-Isopropylbenzaldehyde (CAS 34246-57-6).

- van der Pijl, R., Fodran, P., Vang, M. J., Herth, M. M., & Elmore, C. S. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332–4336.

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

- BenchChem. (n.d.). Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide.

- ECHEMI. (n.d.). Short synthesis of 3-methoxybenzaldehyde?.

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

- Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE.

- NIST. (n.d.). 3,5-Dimethoxybenzaldehyde. NIST WebBook.

- Asiri, A. M., Khan, S. A., & Marwani, H. M. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Journal of Chemical Society of Pakistan, 36(1).

- Sigma-Aldrich. (n.d.). Adogen 464 Methyltrialkyl(C8-C10)ammonium chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

3-Isopropyl-5-methoxybenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Isopropyl-5-methoxybenzaldehyde

Authored by a Senior Application Scientist

Introduction

3-Isopropyl-5-methoxybenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its unique substitution pattern, featuring both an electron-donating methoxy group and a sterically influential isopropyl group meta to the aldehyde, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a detailed exploration of a viable and efficient synthetic pathway to this target molecule, designed for researchers and professionals in drug development and chemical synthesis. The focus is on a robust and scalable laboratory-scale synthesis, emphasizing the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 3-isopropyl-5-methoxybenzaldehyde points to the formylation of a readily accessible precursor, 3-isopropylanisole, as the most direct and efficient strategy. The core challenge lies in achieving the desired regioselectivity for the introduction of the formyl group. The methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are both ortho-, para-directing activators. However, their combined influence and steric hindrance must be carefully considered to favor formylation at the C5 position.

Several classical formylation methods exist, but for a highly activated, non-phenolic ether like 3-isopropylanisole, the Vilsmeier-Haack reaction presents a superior choice due to its effectiveness with electron-rich aromatic systems and its use of relatively mild conditions compared to alternatives like Friedel-Crafts or Gattermann-Koch formylations.[1][2] The Gattermann-Koch reaction, for instance, is generally not applicable to phenol ether substrates.[3][4]

This guide will focus on the Vilsmeier-Haack formylation of 3-isopropylanisole.

Caption: Retrosynthetic approach for 3-isopropyl-5-methoxybenzaldehyde.

Pathway I: Vilsmeier-Haack Formylation of 3-Isopropylanisole

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[5] The reaction involves two key stages: the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic aromatic substitution of the substrate.[1]

Mechanism of the Vilsmeier-Haack Reaction

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-isopropylanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy and isopropyl groups activate the ring and direct the substitution. Formylation is expected to occur at the position para to the methoxy group and ortho to the isopropyl group (C5), which is sterically accessible and electronically favored.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 3-isopropyl-5-methoxybenzaldehyde.[5]

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol

This protocol is adapted from standard Vilsmeier-Haack procedures for activated aromatic ethers.[6]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Crushed ice

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

-

Substrate Addition: Dissolve 3-isopropylanisole (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium acetate solution until the pH reaches 6-7.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 3-isopropyl-5-methoxybenzaldehyde.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-Isopropylanisole | [8] |

| Key Reagents | POCl₃, DMF | [5] |

| Reaction Temperature | 0 °C to Reflux (40-45 °C) | [5] |

| Reaction Time | 2-4 hours | |

| Typical Yield | 60-80% (expected) | |

| Purification Method | Column Chromatography |

Alternative Pathway: Synthesis from 3,5-Dihydroxybenzaldehyde

An alternative, though more complex, route starts from 3,5-dihydroxybenzaldehyde.[9][10] This commercially available precursor provides the core benzaldehyde structure with oxygenation at the desired positions.[11] The synthesis would require a multi-step sequence involving selective protection and alkylation.

Synthetic Strategy:

-

Protection of the Aldehyde: The aldehyde group must be protected, for example, as a diethyl acetal, to prevent side reactions during the subsequent alkylation steps.

-

Selective Monoisopropylation: One of the two equivalent hydroxyl groups is converted to an isopropoxy group. This can be achieved using 2-bromopropane or isopropyl tosylate in the presence of a suitable base (e.g., K₂CO₃). Achieving high yields of the mono-alkylated product over the di-alkylated byproduct can be challenging and requires careful control of stoichiometry.

-

Methylation: The remaining phenolic hydroxyl group is then methylated using a reagent like dimethyl sulfate or methyl iodide.

-

Deprotection: The protecting group on the aldehyde is removed under acidic conditions to yield the final product.

While this pathway is conceptually sound, it suffers from a greater number of steps and potential challenges in achieving high regioselectivity during the alkylation stages, making the Vilsmeier-Haack approach more efficient for direct synthesis.

Characterization of 3-Isopropyl-5-methoxybenzaldehyde

The structural confirmation of the synthesized product relies on standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[12][13][14]

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, -CHO), ~7.2-7.4 (m, 2H, Ar-H), ~7.0 (m, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.0 (septet, 1H, -CH(CH₃)₂), 1.25 (d, 6H, -CH(CH₃)₂) ppm. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~192 (C=O), ~161 (C-OCH₃), ~150 (C-isopropyl), ~138 (C-CHO), ~118 (Ar C-H), ~115 (Ar C-H), ~110 (Ar C-H), 55.5 (-OCH₃), 34.0 (-CH(CH₃)₂), 23.9 (-CH(CH₃)₂) ppm. |

| IR Spectroscopy (Thin Film) | ~2960 cm⁻¹ (Aliphatic C-H stretch), ~2840, 2740 cm⁻¹ (Aldehyde C-H stretch, Fermi doublet), ~1700 cm⁻¹ (C=O stretch, strong), ~1600, 1470 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Aryl-O-C stretch). |

| Mass Spectrometry (EI) | M⁺ at m/z = 178. Expected fragments: [M-1]⁺ (177), [M-CH₃]⁺ (163), [M-CHO]⁺ (149). |

Conclusion

The synthesis of 3-isopropyl-5-methoxybenzaldehyde is most effectively achieved via the Vilsmeier-Haack formylation of 3-isopropylanisole. This single-step conversion is advantageous due to its operational simplicity, use of readily available reagents, and the high degree of regioselectivity afforded by the directing effects of the methoxy and isopropyl substituents. The provided protocol offers a reliable and scalable method for obtaining this valuable synthetic intermediate. While alternative pathways from other precursors exist, they typically involve more synthetic steps and present greater challenges, reinforcing the Vilsmeier-Haack reaction as the preferred method for researchers in the field.

References

- Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.

- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes rendus de l'Académie des sciences, 130, 1322-1324.

- Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227–254.

- Hart, H., & Sasaoka, M. (1978). Directed ortho-lithiation of N,N-dialkylbenzamides. Journal of the American Chemical Society, 100(13), 4326-4327.

- SynArchive. (n.d.). Duff Reaction.

- Master Organic Chemistry. (n.d.). Gatterman-Koch Formylation.

- Hedges, A. M. (2014). The Duff Reaction: Researching A Modification.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Formylation.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Journal Article Title].

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism.

- Collegedunia. (2021, November 22). Gattermann-Koch Reaction: Mechanism, Limitations and Examples.

- [Source for Spectroscopic Data of Analogs - Link not provided, generic cit

- Wikipedia. (n.d.). Gattermann reaction.

- Cambridge University Press. (n.d.). Gattermann-Koch Reaction. In Name Reactions in Organic Synthesis.

- BenchChem. (2025). Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- [Journal of the Indian Chemical Society - Link not provided, generic citation for Grignard on solid m

- Thermo Scientific Chemicals. (n.d.). 3,5-Dihydroxybenzaldehyde, 98%.

- BenchChem. (2025). Grignard Synthesis of Secondary Alcohols.

- ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.

- BenchChem. (2025). 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- ChemicalBook. (n.d.). 3,5-Dihydroxybenzaldehyde synthesis.

- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.

- Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Org. Synth. Coll. Vol. 5, p.1106 (1973); Vol. 47, p.101 (1967).

- PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde.

- Chemsrc. (2025, September 29). 3-isopropylanisole.

- Molnár, I., et al. (2019). Study on the Lithiation Reaction of 3-Diisopropylcarbamoyl-N-pivaloylphenylethylamine. ChemistrySelect, 4(25), 7431-7436.

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.

- ChemicalBook. (2025, October 14). 3-isopropylanisole.

- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents. Science of Synthesis, 25, 585-604.

- MedChemExpress. (n.d.). 3,5-Dihydroxybenzaldehyde.

- Lindemann, H. (1939). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.

- PubChem. (n.d.). 3,5-Dihydroxybenzaldehyde.

- ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?

- [Supporting Information for a Journal Article - Link not provided, generic cit

- Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.

- Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Org. Synth. Coll. Vol. 3, p.554 (1955); Vol. 21, p.70 (1941).

- BenchChem. (2025). Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide.

- Google Patents. (n.d.). CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde.

- Indian Journal of Pure & Applied Physics. (2023, May 31). Investigations of absorption and magnetic resonance spectroscopies...of 3-Hydroxy-4-methoxybenzaldehyde.

- [Chemical Supplier Website - Link not provided, generic cit

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-isopropylanisole | CAS#:6380-20-7 | Chemsrc [chemsrc.com]

- 8. 3-isopropylanisole | 6380-20-7 [chemicalbook.com]

- 9. A15338.03 [thermofisher.com]

- 10. 3,5-Dihydroxybenzaldehyde | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Executive Summary: Structural Context and Significance

An in-depth guide designed for researchers, application scientists, and pharmaceutical development professionals to accurately predict, interpret, and validate the ^{13}C NMR spectrum of 3-Isopropyl-5-methoxybenzaldehyde .

3-Isopropyl-5-methoxybenzaldehyde (C_{11}H_{14}O_{2}) is a highly substituted aromatic compound frequently utilized as a critical building block in complex total syntheses, including the development of abietaquinone methide diterpenoids like (−)-3-oxoisotaxodione[1]. For analytical scientists and synthetic chemists, confirming the integrity of this intermediate requires precise spectral elucidation. ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is the optimal technique for this due to its sensitivity to the diverse electronic effects of the three distinct substituents on the benzene ring: an electron-withdrawing formyl group (-CHO), an inductively donating isopropyl group (-CH(CH_{3}){2}), and a resonance-donating methoxy group (-OCH{3}).

This guide provides a comprehensive breakdown of the ^{13}C NMR environments, leveraging empirical additivity models, causality-driven signal assignments, and self-validating experimental protocols.

Mechanistic Causality: Electronic Effects and Signal Assignment

To thoroughly understand the spectrum, we must evaluate the causality behind the chemical shifts. The benzene core (base shift ~128.5 ppm) undergoes distinct shielding and deshielding transformations based on the unique electronic profile of each substituent.

Theoretical Additivity Framework

-

The Methoxy Group (-OCH_{3} at C5): Acts as a strong π-electron donor via resonance (+M effect) while exerting a mild inductive withdrawal (-I). This dramatically deshields the ipso carbon (C5) up to ~160 ppm, while powerfully shielding the ortho (C4, C6) and para (C2) carbons.

-

The Isopropyl Group (-CH(CH_{3})_{2} at C3): Exerts a mild electron-donating inductive effect (+I) and hyperconjugation. This deshields the ipso position (C3) to ~150 ppm and imparts slight shielding to its ortho and para positions.

-

The Aldehyde Group (-CHO at C1): A potent electron-withdrawing group via resonance (-M) and induction (-I). It strips electron density from the ring, significantly deshielding the ipso (C1), ortho (C2, C6), and para (C4) positions.

Fig 1: Logical subdivision of the 11 expected ^{13}C NMR signals based on electronic environments.

Empirical Aromatic Shift Calculations

Using standard empirical additivity rules, we can predict the aromatic shifts mathematically. These empirical calculations closely map to empirical data collected for similar synthetic intermediates in the (−)-3-oxoisotaxodione synthesis pathway[1].

Table 1: Additivity Rules Calculation for Aromatic Carbons (Base Benzene = 128.5 ppm)

| Carbon Position | Base | -CHO Effect | -iPr Effect | -OMe Effect | Predicted Shift (ppm) | Environment Nature |

| C1 (ipso to -CHO) | 128.5 | ipso: +8.2 | meta: -0.4 | meta: +1.0 | 137.3 | Quaternary (Deshielded) |

| C2 (Ar-CH) | 128.5 | ortho: +1.2 | ortho: -2.5 | para: -7.7 | 119.5 | Protonated (Shielded) |

| C3 (ipso to -iPr) | 128.5 | meta: +0.5 | ipso: +20.2 | meta: +1.0 | 150.2 | Quaternary (Deshielded) |

| C4 (Ar-CH) | 128.5 | para: +5.8 | ortho: -2.5 | ortho: -14.4 | 117.4 | Protonated (Shielded) |

| C5 (ipso to -OMe) | 128.5 | meta: +0.5 | meta: -0.4 | ipso: +31.4 | 160.0 | Quaternary (Highly Deshielded) |

| C6 (Ar-CH) | 128.5 | ortho: +1.2 | para: -2.5 | ortho: -14.4 | 112.8 | Protonated (Highly Shielded) |

(Note: While these are theoretical predictions, the validity of this model is proven by examining structurally analogous 3-isopropyl-5-methoxyaryl compounds, which show near-identical quaternary shifts at ~159.7 ppm, ~150.5 ppm, and protonated carbon signals near ~119.5 ppm, ~111.3 ppm, and ~109.7 ppm[1].)

Quantitative Spectral Summary

Bringing together the aromatic predictions with the standard aliphatic and carbonyl groups, a pristine ^{13}C NMR acquisition of 3-isopropyl-5-methoxybenzaldehyde should yield 11 discrete signals . (Note: The two methyl groups of the isopropyl moiety are non-diastereotopic and rotate freely, rendering them magnetically equivalent).

Table 2: Full Expected ^{13}C NMR Spectral Data (100 MHz, CDCl_{3})

| Expected Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Assignment | Integration Equivalent |

| ~192.5 | Singlet (C=O) | Aldehyde Carbonyl | 1C |

| ~160.0 | Singlet (Ar-C) | C5 (Attached to -OCH_{3}) | 1C |

| ~150.2 | Singlet (Ar-C) | C3 (Attached to -iPr) | 1C |

| ~137.3 | Singlet (Ar-C) | C1 (Attached to -CHO) | 1C |

| ~119.5 | Singlet (Ar-CH) | C2 (Aromatic C-H) | 1C |

| ~117.4 | Singlet (Ar-CH) | C4 (Aromatic C-H) | 1C |

| ~112.8 | Singlet (Ar-CH) | C6 (Aromatic C-H) | 1C |

| ~55.5 | Singlet (-CH_{3}) | Methoxy (-OCH_{3}) | 1C |

| ~34.2 | Singlet (-CH-) | Isopropyl Methine | 1C |

| ~23.8 | Singlet (-CH_{3}) | Isopropyl Methyls | 2C |

Methodological Protocol: A Self-Validating Acquisition System

To achieve a high-fidelity spectrum capable of distinguishing closely clustered aromatic peaks, strict experimental parameters must be adhered to. The following protocol guarantees both structural accuracy and quantitative signal trustworthiness.

Step-by-Step Acquisition Workflow

-

Sample Preparation: Dissolve precisely 30–40 mg of high-purity 3-isopropyl-5-methoxybenzaldehyde into 0.6 mL of deuterated chloroform (CDCl_{3}) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulate impurities that disrupt magnetic homogeneity.

-

Locking and Shimming: Insert the sample into the NMR probe. Lock the magnetic field to the deuterium signal of CDCl_{3}. Execute automated gradient shimming (e.g., TopShim), followed by manual adjustments on the Z1 and Z2 axes.

-

Self-Validation Check 1: The residual CHCl_{3} ^{1}H signal (7.26 ppm) must present a full width at half maximum (FWHM) of less than 1.0 Hz before proceeding to carbon acquisition.

-

-

Parameter Optimization (Standard CPD):

-

Set the nucleus to ^{13}C and the observation frequency to 100 MHz (or higher, depending on the magnet).

-

Pulse Sequence: Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker) with WALTZ-16 decoupling to collapse ^{13}C-^{1}H splitting.

-

Relaxation Delay (D1): Set to 2.0 seconds minimum. For absolute quantitation of the quaternary carbons (C1, C3, C5) which have long T_{1} relaxation times, increase D1 to 5.0 seconds.

-

Number of Scans (NS): 512 to 1024, depending on sample concentration.

-

-

Data Processing:

-

Apply zero-filling to at least 64k data points.

-

Apply an exponential window function (Apodization) with a Line Broadening (LB) factor of 1.0 Hz to enhance Signal-to-Noise Ratio (SNR) without severely degrading resolution.

-

Perform Fourier Transform (FT), phase correct manually (zero- and first-order), and baseline correct. Reference the central peak of the CDCl_{3} triplet to exactly 77.16 ppm.

-

Self-Validation Check 2: Count the discrete signals. You must resolve exactly 11 carbon peaks. If peak count is <11, increase the acquisition time (AQ) or digital resolution to un-merge overlapping signals.

-

Fig 2: Self-validating standard operating procedure for quantitative ^{13}C NMR signal acquisition.

Conclusion

A rigorous analytical approach to the ^{13}C NMR spectrum of 3-isopropyl-5-methoxybenzaldehyde validates not just the final identity of the molecule, but the integrity of its geometric framework. By pairing empirical additivity predictions with controlled, self-validating acquisition methodologies, researchers can reliably track the substitution states of the aromatic ring, avoiding false positive matches in complex intermediate synthesis workflows.

References

1.[1] Plamondon, S. J., & Gleason, J. L. (2022). Total Synthesis of (−)-3-Oxoisotaxodione. Organic Letters, 24(12), 2305–2309. URL:[Link]

Sources

Pharmacophoric Engineering with 3-Isopropyl-5-methoxybenzaldehyde: A Technical Guide to Predictive Bioactivity and Derivatization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structure-Activity Relationship (SAR), Predictive Biological Pathways, Synthetic Derivatization Workflows, and In-Vitro Screening Protocols.

Executive Summary & Structural Rationale

As drug development increasingly relies on rational design, identifying versatile chemical building blocks is paramount. 3-Isopropyl-5-methoxybenzaldehyde (CAS 1204344-35-3)[1] represents a potent, multifactorial pharmacophore. While it is primarily cataloged as an organic intermediate, a rigorous Structure-Activity Relationship (SAR) analysis reveals its profound potential as a precursor for novel antimicrobial, antifungal, and antioxidant agents.

By deconstructing its molecular architecture, we can extrapolate its bioactivity based on well-documented structural analogues:

-

The Isopropyl Moiety: Confers significant lipophilicity. Extrapolating from the established mechanism of carvacrol (4-isopropyl-2-methylphenol), the steric bulk and hydrophobicity of the isopropyl group facilitate rapid insertion into microbial phospholipid bilayers, disrupting membrane integrity[2].

-

The Methoxy Group: Acts as an electron-donating group (EDG). In naturally occurring compounds like 2-hydroxy-4-methoxybenzaldehyde, this group alters the electronic environment to stabilize radical intermediates, driving robust free-radical scavenging and antioxidant capabilities[3].

-

The Aldehyde Core: Provides a highly reactive electrophilic center. Aldehydes are documented to exert direct antimicrobial action by cross-linking with primary amine residues in bacterial proteins[4]. More importantly, it serves as the synthetic anchor for generating highly active chalcones, pyrazoles, and Schiff bases.

Predicted Mechanistic Pathways

When engineered into therapeutic agents, derivatives of 3-Isopropyl-5-methoxybenzaldehyde are predicted to operate via dual mechanistic pathways: physical membrane perturbation and intracellular oxidative modulation.

Figure 1: Predicted mechanistic pathways of 3-Isopropyl-5-methoxybenzaldehyde derivatives.

Extrapolated Quantitative Bioactivity

To guide your screening expectations, the following table synthesizes the known quantitative bioactivity metrics of structural analogues and chemically identical motifs documented in the literature.

| Compound Class / Analogue | Key Structural Features | Primary Target Application | Documented MIC / IC₅₀ Range | Ref |

| Carvacrol Analogue | Isopropyl, Phenolic OH | Antimicrobial (Gram +/-) | MIC: 60 - 150 µg/mL | [2] |

| 4-Methoxybenzaldehydes | Methoxy, Aldehyde Core | Antifungal / Antioxidant | MIC: 80 - 300 µg/mL IC₅₀: 63.3 - 167.3 µg/mL | [3] |

| Substituted Chalcones | Isopropyl, Methoxy, α,β-unsaturated | Broad-spectrum Antimicrobial | MIC: < 50 µg/mL (Estimated) | |

| Simple Benzaldehydes | Electrophilic CHO | Biofilm Inhibition | MIC: > 200 µg/mL | [4] |

Experimental Workflows & Methodologies

To harness the potential of 3-Isopropyl-5-methoxybenzaldehyde, it must be synthetically converted into a bioactive derivative (e.g., a chalcone) and subsequently subjected to rigorous, self-validating biological assays.

Figure 2: Workflow for the synthesis and screening of benzaldehyde-derived active compounds.

Protocol A: Claisen-Schmidt Synthesis of Substituted Chalcones

This protocol utilizes base-catalyzed condensation to synthesize highly active α,β-unsaturated ketones (chalcones), utilizing the aldehyde group of 3-isopropyl-5-methoxybenzaldehyde.

-

Equilibration & Solvation: Dissolve 10 mmol of 3-Isopropyl-5-methoxybenzaldehyde and 10 mmol of a substituted acetophenone in 20 mL of absolute ethanol.

-

Causality Note: Ethanol is selected because it solubilizes both the highly lipophilic organic precursors while remaining miscible with the aqueous alkaline catalyst, ensuring a homogenous catalytic environment.

-

-

Base Catalysis: Chill the mixture to 0–5°C in an ice bath. Slowly add 5 mL of 40% (w/v) KOH dropwise under vigorous stirring.

-

Causality Note: Conducting the base addition at near-freezing temperatures suppresses the competing Cannizzaro reaction (disproportionation of the aldehyde) and prevents thermal polymerization of the forming enolate.

-

-

Propagation & Self-Validating Monitoring: Stir the reaction at room temperature for 12–24 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) system.

-

Causality Note: TLC provides immediate self-validation. The consumption of the starting aldehyde and the appearance of a highly conjugated, UV-active product (with a lower Rf value due to molecular weight) confirms the success of the C-C coupling prior to isolation.

-

-

Quenching & Isolation: Pour the mixture over crushed ice and carefully neutralize with 1M HCl until pH ~7 is achieved.

-

Causality Note: The acidic quench protonates residual enolates, terminates condensation, and drastically reduces the solubility of the chalcone in the aqueous matrix, triggering targeted precipitation.

-

-

Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure chalcone. Proceed to ¹H-NMR and LC-MS to validate the formation of the distinct α,β-unsaturated alkene protons (typically doublets around 7.4–7.8 ppm with a trans J-coupling of ~15–16 Hz).

Protocol B: Self-Validating High-Throughput MIC Determination

Optical Density (OD) measurements for lipophilic compounds are notoriously unreliable due to compound precipitation in aqueous broths mimicking bacterial growth. Therefore, we utilize a Resazurin-based microdilution assay.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized chalcone (from 512 µg/mL down to 1 µg/mL) in Mueller-Hinton Broth (MHB) containing 2% DMSO to ensure solubility.

-

Inoculation: Add 50 µL of bacterial suspension (standardized to 5 × 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 18 hours.

-

Self-Validating Viability Indicator: Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours in the dark.

-

Causality Note: Resazurin acts as an absolute, self-validating metabolic sensor. It is a blue, non-fluorescent dye that is irreversibly reduced by the oxidoreductase enzymes of living bacteria into resorufin (a pink, highly fluorescent compound). A lack of color change definitively proves antimicrobial action without the risk of false positives caused by drug precipitation[5].

-

References

-

ResearchGate: "Methoxybenzaldehydes in Plants: Insight to the Natural Resources, Isolation, Application and Biosynthesis" URL:[Link][3]

-

ACS Publications: "Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices" URL:[Link][2]

-

NIScPR Online Periodical Repository: "Synthesis and biological study of some new chalcone and pyrazole derivatives" URL:[Link]

-

MDPI: "Aldehydes: What We Should Know About Them" URL:[Link][4]

-

Bulgarian Academy of Sciences: "In-vitro biological activity of some new 1,2,4-triazole derivatives with their potentiometric titrations" URL:[Link][5]

Sources

A Technical Guide to the Prospective Natural Occurrence of 3-Isopropyl-5-methoxybenzaldehyde

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to present information with the utmost scientific integrity. Extensive database searches and literature reviews have revealed no direct reports of 3-Isopropyl-5-methoxybenzaldehyde as a naturally occurring compound. Therefore, this guide is structured as a prospective analysis. It outlines the plausible biosynthetic pathways, potential natural sources, and the experimental methodologies that would be employed to investigate its existence in nature. This document serves as a roadmap for researchers venturing into the discovery of novel aromatic aldehydes.

Part 1: Theoretical Framework for Natural Occurrence

While not yet identified in nature, the chemical structure of 3-Isopropyl-5-methoxybenzaldehyde suggests plausible biosynthetic origins from well-established metabolic pathways in plants and microorganisms. Its formation would likely involve a series of enzymatic modifications to a common aromatic precursor.

Hypothetical Biosynthetic Pathways

The biosynthesis of aromatic compounds in plants and microbes is a well-studied field. We can hypothesize the formation of 3-Isopropyl-5-methoxybenzaldehyde through modifications of the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of a vast array of aromatic compounds.[1]

A plausible biosynthetic route could originate from precursors such as thymol or carvacrol, which are common phenolic monoterpenes found in plants of the Lamiaceae family (e.g., thyme, oregano).[2][3][4][5] The biosynthesis of these compounds starts from geranyl diphosphate and proceeds through γ-terpinene.[2]

Here is a hypothetical pathway:

-

Formation of a Cymene Scaffold: The initial steps would likely involve the cyclization of geranyl diphosphate to form γ-terpinene, which is then aromatized to p-cymene. This is a known pathway in the biosynthesis of thymol and carvacrol.[5]

-

Hydroxylation and Isomerization: Subsequent enzymatic hydroxylations and potential isomerizations could lead to a 3-isopropyl-5-hydroxyphenol intermediate.

-

O-Methylation: A crucial step would be the O-methylation of the hydroxyl group at the 5-position, catalyzed by an O-methyltransferase (OMT). OMTs are a diverse class of enzymes known to be involved in the biosynthesis of numerous plant secondary metabolites, including flavonoids and phenylpropanoids.[6][7]

-

Oxidation to Aldehyde: The final step would involve the oxidation of a methyl group on the aromatic ring to an aldehyde. This could be catalyzed by a monooxygenase or a dehydrogenase.

Below is a conceptual diagram of this hypothetical pathway:

Caption: A plausible biosynthetic route to 3-Isopropyl-5-methoxybenzaldehyde.

Potential Natural Sources

Based on the hypothetical biosynthetic pathway, prime candidates for the natural occurrence of 3-Isopropyl-5-methoxybenzaldehyde would be organisms known to produce structurally related compounds.

-

Plants: The Lamiaceae family (mints, oregano, thyme) is a primary target due to its prolific production of monoterpenes like thymol and carvacrol.[2][3][4][5] Other aromatic plant families, such as the Apiaceae and Asteraceae, are also worth investigating.

-

Fungi and Bacteria: Microorganisms, particularly endophytic fungi and soil bacteria, are known to produce a vast diversity of secondary metabolites, including aromatic aldehydes. They represent a largely untapped resource for novel natural products.

Part 2: Experimental Protocols for Discovery and Characterization

The search for a novel natural product requires a systematic approach, from extraction and isolation to structure elucidation.

Extraction and Isolation Workflow

The following is a generalized workflow for the extraction and isolation of aromatic aldehydes from plant material.

-

Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: A non-polar or semi-polar solvent (e.g., hexane, ethyl acetate, or a mixture) is used to extract small organic molecules. Maceration or Soxhlet extraction are common techniques.

-

Fractionation: The crude extract is then fractionated using liquid-liquid partitioning or column chromatography (e.g., silica gel) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing potential activity or containing compounds with UV absorbance characteristic of aromatic aldehydes are further purified by HPLC. A C18 reverse-phase column is typically used with a water/acetonitrile or water/methanol gradient.

Sources

- 1. RSC - Page load error [pubs.rsc.org]

- 2. pnas.org [pnas.org]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. maxapress.com [maxapress.com]

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-5-methoxybenzaldehyde Analogs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a pivotal class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals.[1] Their inherent reactivity, stemming from the electrophilic nature of the aldehyde functional group and the nucleophilic character of the aromatic ring, allows for a diverse range of chemical transformations. Among these, 3-Isopropyl-5-methoxybenzaldehyde and its analogs are of particular interest due to their potential biological activities, which can include antimicrobial, antifungal, and cytotoxic properties.[2][3][4] The unique substitution pattern of an isopropyl group and a methoxy group on the aromatic ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the synthetic strategies for preparing 3-Isopropyl-5-methoxybenzaldehyde analogs, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of 3-Isopropyl-5-methoxybenzaldehyde can be logically approached in a retrosynthetic manner. The primary disconnection is at the formyl group, suggesting a formylation reaction on a 3-isopropylanisole precursor. Alternatively, the isopropyl or methoxy groups could be introduced at a later stage. This guide will focus on the most efficient and widely applicable route: the preparation of 3-isopropylanisole followed by a regioselective formylation.

Part 1: Synthesis of the Key Precursor: 3-Isopropylanisole

The synthesis of 3-isopropylanisole is a critical first step. A common and effective method involves the methylation of 3-isopropylphenol.

Reaction Scheme:

Figure 1: Synthesis of 3-Isopropylanisole via methylation of 3-isopropylphenol.

Causality Behind Experimental Choices:

The choice of methylation of 3-isopropylphenol is predicated on the high efficiency and selectivity of this Williamson ether synthesis variant. The phenolic proton is acidic and readily removed by a suitable base, such as sodium hydroxide, to form a nucleophilic phenoxide. This phenoxide then undergoes an SN2 reaction with a methylating agent. Dimethyl sulfate is a common and cost-effective methylating agent for this transformation.

Experimental Protocol: Synthesis of 3-Isopropylanisole

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-isopropylphenol in a suitable solvent such as methanol or ethanol.

-

Add a stoichiometric equivalent of a base, for example, sodium hydroxide, and stir the mixture until the phenol is completely dissolved and has formed the sodium phenoxide salt.

-

Methylation: To the resulting solution, add a slight excess of dimethyl sulfate dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-isopropylanisole can be purified by vacuum distillation.

| Reagent | Molar Ratio (to 3-isopropylphenol) | Purpose |

| 3-Isopropylphenol | 1.0 | Starting material |

| Sodium Hydroxide | 1.0 - 1.1 | Base for deprotonation |

| Dimethyl Sulfate | 1.1 - 1.2 | Methylating agent |

| Methanol/Ethanol | - | Solvent |

| Diethyl ether/Ethyl acetate | - | Extraction solvent |

Table 1: Reagents for the synthesis of 3-isopropylanisole.

Part 2: Regioselective Formylation of 3-Isopropylanisole

The introduction of the aldehyde group at the C5 position of 3-isopropylanisole is the key transformation to obtain the target molecule. The Vilsmeier-Haack and Duff reactions are two powerful methods for the formylation of electron-rich aromatic rings.[5][6][7]

Understanding Regioselectivity:

The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group due to its electron-donating resonance effect. The isopropyl group is a weakly activating, ortho-, para- directing group due to its inductive effect. In 3-isopropylanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the isopropyl group are C2, C4, and C5. The directing effects of both groups reinforce substitution at the C2 and C4 positions. However, electrophilic substitution at the C5 position is also possible, influenced by the isopropyl group's directing effect and potential steric hindrance at the other positions. The choice of formylation method and reaction conditions can influence the regioselectivity of this transformation.

Method A: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds.[8][9] It utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[5]

Reaction Scheme and Mechanism:

Figure 2: The Vilsmeier-Haack formylation of 3-isopropylanisole.

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich aromatic ring of 3-isopropylanisole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8] While the para position to the strongly activating methoxy group (C4) is electronically favored, steric hindrance from the adjacent isopropyl group can direct the formylation to the less hindered C5 position.[3]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. After the addition, stir the mixture at room temperature for about 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 3-isopropylanisole in a minimal amount of an inert solvent like dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., 40-60 °C) for several hours. Monitor the reaction by TLC.

-

Hydrolysis and Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a base such as sodium hydroxide or sodium carbonate solution to hydrolyze the iminium salt.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

| Reagent | Molar Ratio (to 3-isopropylanisole) | Purpose |

| 3-Isopropylanisole | 1.0 | Substrate |

| N,N-Dimethylformamide (DMF) | 1.5 - 3.0 | Reagent for Vilsmeier reagent |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | Reagent for Vilsmeier reagent |

| Dichloromethane | - | Solvent |

| Sodium Hydroxide/Carbonate | - | Base for hydrolysis |

Table 2: Reagents for the Vilsmeier-Haack formylation.

Method B: The Duff Reaction

The Duff reaction is another method for the formylation of activated aromatic compounds, particularly phenols and their ethers.[7][10] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid or trifluoroacetic acid.[6]

Reaction Scheme and Mechanism:

Figure 3: The Duff reaction for the formylation of 3-isopropylanisole.

The reaction mechanism involves the generation of an electrophilic iminium ion from HMTA in the acidic medium. This electrophile then attacks the aromatic ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde. The Duff reaction often shows a preference for ortho-formylation in phenols, but the regioselectivity can be influenced by the substrate and reaction conditions.[7]

Experimental Protocol: Duff Reaction

-

Reaction Setup: In a round-bottom flask, mix 3-isopropylanisole with hexamethylenetetramine in trifluoroacetic acid.

-

Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by TLC.

-

Hydrolysis and Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and water. Acidify with hydrochloric acid and heat the mixture to hydrolyze the intermediate.

-

Extraction and Purification: Cool the mixture and extract the product with an organic solvent. Wash the organic layer with water, dry it over a drying agent, and remove the solvent. The crude product can be purified by chromatography or distillation.

| Reagent | Molar Ratio (to 3-isopropylanisole) | Purpose |

| 3-Isopropylanisole | 1.0 | Substrate |

| Hexamethylenetetramine (HMTA) | 1.0 - 2.0 | Formylating agent |

| Trifluoroacetic Acid (TFA) | - | Solvent and acid catalyst |

Table 3: Reagents for the Duff reaction.

Biological Activities of 3-Isopropyl-5-methoxybenzaldehyde Analogs

Substituted benzaldehydes are known to exhibit a wide range of biological activities. The presence of methoxy and isopropyl groups can modulate these activities. For instance, various methoxybenzaldehyde derivatives have demonstrated antifungal, antimicrobial, and anticancer properties.[2][4] The cytotoxic effects of substituted benzaldehydes against various cancer cell lines have been reported, with the structure-activity relationship indicating that the number, position, and type of substituents are critical for biological activity.[1][11][12] Specifically, some benzyloxybenzaldehyde derivatives have shown potent inhibitory activity against certain enzymes involved in cancer progression.[13] While specific data for 3-isopropyl-5-methoxybenzaldehyde is limited in the public domain, the structural similarity to other biologically active benzaldehydes suggests its potential as a lead compound for further investigation in drug discovery programs.

Conclusion and Future Directions

This technical guide has outlined robust and versatile synthetic strategies for the preparation of 3-Isopropyl-5-methoxybenzaldehyde and its analogs. The key to a successful synthesis lies in the efficient preparation of the 3-isopropylanisole precursor and the subsequent regioselective formylation using either the Vilsmeier-Haack or Duff reaction. The choice between these methods will depend on the desired scale, available reagents, and optimization of reaction conditions to favor the desired isomer.

The exploration of the biological activities of these analogs remains a promising area for future research. Systematic screening for antimicrobial, antifungal, and cytotoxic properties could unveil novel therapeutic agents. Further derivatization of the aldehyde and other positions on the aromatic ring can lead to a diverse library of compounds for structure-activity relationship studies, ultimately contributing to the development of new and effective drugs.

References

-

Srivastava, R. et al. (2021). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 13(4), 221-226. Available at: [Link]

-

Pessoa, O. D. L. et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(7), 1132-1138. Available at: [Link]

-

Al-Majnoun, D. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Molecules, 26(19), 5770. Available at: [Link]

-

Al-Majnoun, D. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Semantic Scholar. Available at: [Link]

-

Al-Majnoun, D. et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

-

Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Duff reaction. Available at: [Link]

-

MDPI. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Available at: [Link]

-

PMC. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available at: [Link]

-

Organic Syntheses. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Duff reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Semantic Scholar. (2013). Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Available at: [Link]

-

DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available at: [Link]

-

ResearchGate. (2015). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Available at: [Link]

-

UNI ScholarWorks. (1941). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Michael Evans. Available at: [Link]

-

StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Available at: [Link]

-

PubMed. (2016, September 15). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Available at: [Link]

-

Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Available at: [Link]

-

MDPI. (2020, March 18). Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Available at: [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

Sources

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

synthesis of 3-Isopropyl-5-methoxybenzaldehyde from vanillin

Application Note: De Novo Synthesis of 3-Isopropyl-5-methoxybenzaldehyde from Vanillin

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

3-Isopropyl-5-methoxybenzaldehyde is a highly sought-after aromatic building block in medicinal chemistry, frequently utilized for assembling complex pharmaceutical intermediates and thermally activated delayed fluorescence (TADF) emitters[1]. Sourcing specific unsymmetrical 1,3,5-trisubstituted benzenes is notoriously difficult. This application note details a robust, high-yielding 6-step synthetic protocol to transform vanillin —an inexpensive, biosourced starting material—into 3-isopropyl-5-methoxybenzaldehyde. By leveraging sequential electrophilic aromatic substitution, modern Suzuki-Miyaura cross-coupling, and palladium-catalyzed deoxygenation, this guide establishes a self-validating, scalable synthetic pipeline.

Strategic Retrosynthetic Analysis & Causality

A naive approach to synthesizing this target might attempt direct Friedel-Crafts alkylation of 3-methoxybenzaldehyde. However, such an approach fails due to poor regiocontrol. Vanillin provides the perfect "scaffold" because its existing substituents direct functionalization exclusively to the desired positions.

-

Causality of Bromination: The strong electron-donating nature of the 4-hydroxyl and 3-methoxy groups strictly directs electrophilic aromatic substitution to the 5-position. Bromination cleanly establishes the 1,3,5-substitution pattern[2].

-

Causality of Benzyl Protection: Palladium-catalyzed cross-couplings on unprotected phenols often suffer from sluggish oxidative addition and require excess base. Benzyl etherification masks the phenol, preventing catalyst poisoning[3].

-

Causality of Isopropenylboronic Acid: Direct Suzuki coupling of an isopropyl (sp³) boronic acid is plagued by slow transmetalation and rapid

-hydride elimination, leading to reduced yields and side products. Using isopropenylboronic acid pinacol ester (an sp² hybridized coupling partner) ensures rapid, quantitative cross-coupling[3]. The resulting alkene is then cleanly reduced. -

Causality of the "Double-Duty" Hydrogenation: By subjecting the isopropenyl-benzyl ether intermediate to catalytic hydrogenation (

, Pd/C), we achieve two transformations simultaneously: the reduction of the isopropenyl double bond to the target isopropyl group, and the hydrogenolysis of the benzyl protecting group to unmask the phenol for the final deoxygenation. -

Causality of Triflate Deoxygenation: The unmasked 4-hydroxyl group must be removed. Direct reductive cleavage of a strong

bond is thermodynamically unfeasible. Converting the phenol into a trifluoromethanesulfonate (triflate) provides an excellent pseudohalide leaving group. Palladium-catalyzed formolysis subsequently delivers hydride from formic acid to cleanly yield the deoxygenated final product.

Comprehensive Step-by-Step Methodologies

All protocols below are designed as self-validating systems featuring integrated In-Process Controls (IPCs).

Step 1: Synthesis of 5-Bromovanillin

-

Procedure: To a 1 L round-bottom flask equipped with a dropping funnel, dissolve vanillin (15.2 g, 100 mmol) in glacial acetic acid (150 mL). Chill the solution to 0 °C. Dissolve

(5.4 mL, 105 mmol) in acetic acid (20 mL) and add dropwise over 30 minutes. Allow to warm to room temperature and stir for 2 hours. Pour into 500 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum[2]. -

Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) shows complete consumption of vanillin (

) and formation of a single new spot (

Step 2: Phenolic Benzylation

-

Procedure: In a 500 mL flask, suspend 5-bromovanillin (20.0 g, 86.5 mmol) and

(17.9 g, 130 mmol) in anhydrous DMF (150 mL). Add benzyl bromide (11.3 mL, 95 mmol) dropwise. Heat the mixture at 80 °C for 4 hours. Cool to room temperature, quench with water (300 mL), and extract with EtOAc ( -

Self-Validation (IPC): The reaction transitions from a hazy suspension to a thick white slurry as KBr precipitates. TLC confirms product formation (

in Hex/EtOAc 8:2) with no residual phenol (FeCl3 stain negative).

Step 3: Suzuki-Miyaura Cross-Coupling

-

Procedure: To a degassed solution of the benzyl-protected intermediate (16.0 g, 50 mmol) in Toluene/EtOH/H2O (2:1:1, 150 mL), add isopropenylboronic acid pinacol ester (10.1 g, 60 mmol)[3] and

(15.9 g, 150 mmol). Add -

Self-Validation (IPC): Reaction mass turns distinctively dark (Pd(0) formation). Complete disappearance of the aryl bromide peak is verified via GC-MS or TLC.

NMR reveals two new alkene proton singlets around

Step 4: Global Deprotection and Alkene Reduction

-

Procedure: Dissolve the isopropenyl intermediate (10.0 g, 35.4 mmol) in EtOAc (100 mL). Add 10% Pd/C (1.0 g). Evacuate the flask and backfill with

gas via a balloon (1 atm). Stir vigorously at room temperature for 16 hours. Filter the catalyst over a Celite pad and concentrate the filtrate in vacuo. -